N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound that features a benzimidazole core linked to a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both benzimidazole and pyrazole moieties suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling.
Benzimidazole Synthesis: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be formed by reacting hydrazine with 1,3-diketones under reflux conditions.
Coupling Reaction: The final step involves coupling the benzimidazole and pyrazole intermediates using a suitable linker, such as a chloromethyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole or pyrazole derivatives.
Scientific Research Applications
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant share the pyrazole ring and are known for their anti-inflammatory and analgesic properties.
Uniqueness
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine is unique due to the combination of benzimidazole and pyrazole moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-28(12-20-25-16-6-5-15(23)9-17(16)26-20)11-14-10-24-27-21(14)13-7-18(29-2)22(31-4)19(8-13)30-3/h5-10H,11-12H2,1-4H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYAPSFNDMSXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC(=C(C(=C2)OC)OC)OC)CC3=NC4=C(N3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.